Product packaging for Aspartyl Linaclotide(Cat. No.:)

Aspartyl Linaclotide

Cat. No.: B1574729
M. Wt: 1527.71
Attention: For research use only. Not for human or veterinary use.
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Description

Classification as a Guanylate Cyclase-C (GC-C) Agonist

Aspartyl linaclotide (B608579) is classified as a guanylate cyclase-C (GC-C) agonist. texas.gov This means it binds to and activates the GC-C receptor, which is a transmembrane protein predominantly found on the surface of intestinal epithelial cells. frontiersin.orgresearchgate.netfrontiersin.org The activation of the GC-C receptor by agonists like Aspartyl linaclotide initiates a cascade of intracellular events, starting with the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govscielo.br This increase in intracellular cGMP is a key signaling molecule that influences various cellular functions. nih.govnih.gov

The mechanism of action involves stimulating the secretion of chloride and bicarbonate into the intestinal lumen, largely through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. texas.govdroracle.ai This process ultimately leads to an increase in intestinal fluid and can accelerate transit. texas.gov

Historical Context and Discovery of Related Peptides

The understanding of this compound is built upon decades of research into related peptides that also interact with the GC-C receptor.

The discovery of the endogenous peptides, guanylin (B122020) and uroguanylin (B126073), was a pivotal moment in understanding the GC-C signaling pathway. nih.gov Guanylin was first isolated from the intestine of rats, while uroguanylin was initially found in opossum urine. nih.govphysiology.org These peptides are the natural ligands for the GC-C receptor and play a crucial role in regulating intestinal fluid and electrolyte homeostasis. frontiersin.orgnih.gov Guanylin is primarily expressed in the ileum and colon, whereas uroguanylin is more abundant in the small intestine. physiology.orgpnas.org The discovery of these endogenous agonists provided a physiological context for the function of the GC-C receptor and paved the way for the development of synthetic analogs. nih.gov

Interestingly, the GC-C receptor was first identified as the binding site for heat-stable enterotoxins (STa) produced by pathogenic bacteria like Escherichia coli. scielo.brnih.govpnas.org These bacterial toxins are small peptides that are structurally similar to guanylin and uroguanylin. nih.govresearchgate.net By mimicking the action of the endogenous ligands, STa can hijack the GC-C signaling pathway, leading to excessive fluid secretion and causing secretory diarrhea. nih.gov This molecular mimicry was instrumental in the initial characterization of the GC-C receptor and its signaling cascade. nih.gov Linaclotide itself is a synthetic peptide that shares significant structural homology with STa. nih.govnih.gov

Table 1: Comparison of GC-C Ligands

Ligand Origin Primary Location of Action
Guanylin Endogenous Ileum and Colon
Uroguanylin Endogenous Small Intestine
Heat-Stable Enterotoxin (STa) Exogenous (Bacterial) Intestine

| Linaclotide | Synthetic | Intestine |

Rationale for Academic Investigation of this compound

This compound serves as a valuable tool for researchers studying the intricacies of gastrointestinal physiology and the GC-C signaling pathway.

The high selectivity of this compound for the GC-C receptor makes it an excellent probe for dissecting the downstream effects of GC-C activation. drugbank.com By using this compound, researchers can specifically trigger the GC-C pathway and observe the subsequent cellular and physiological responses. This helps in understanding the complex network of interactions involved in fluid and electrolyte balance, intestinal barrier function, and inflammation. nih.govflinders.edu.au Studies utilizing GC-C agonists have been crucial in mapping out the roles of cGMP-dependent protein kinase II (PKGII) and other downstream effectors in mediating the physiological actions of the GC-C pathway. frontiersin.org

Beyond basic signaling, this compound is used to investigate the broader physiological roles of the GC-C receptor in the gastrointestinal tract. Research has shown that activation of GC-C can influence visceral sensitivity, which is the perception of pain from internal organs. nih.govnih.gov Preclinical studies have demonstrated that GC-C agonists can reduce the activity of colonic nociceptors (pain-sensing nerves). nih.govnih.gov This has opened up avenues of research into the gut-brain axis and how signaling molecules originating in the gut can modulate pain perception. nih.gov Furthermore, the GC-C pathway is implicated in regulating epithelial cell proliferation and apoptosis, suggesting a role in maintaining the health and integrity of the intestinal lining. flinders.edu.aufrontiersin.org

Table 2: Investigational Uses of this compound

Research Area Application of this compound
GC-C Signaling To specifically activate the receptor and study downstream molecular events.
Visceral Nociception To investigate the mechanisms by which GC-C activation modulates gut pain signals.

| Epithelial Homeostasis | To explore the role of the GC-C pathway in cell turnover and barrier integrity. |

Properties

Molecular Formula

C59H78N14O22S6

Molecular Weight

1527.71

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Guanylate Cyclase-C (GC-C) Receptor Binding and Activation

The binding of Aspartyl Linaclotide (B608579) to the GC-C receptor is a critical first step in its pharmacological activity. This interaction is characterized by high affinity and specificity, ensuring a targeted effect within the gastrointestinal lumen.

Aspartyl Linaclotide demonstrates a high-affinity binding to the GC-C receptor, which is comparable to its parent compound, Linaclotide. researchgate.net In competitive-binding assays using T84 cells, a human colon carcinoma cell line that endogenously expresses the GC-C receptor, the binding affinity (Ki) of Linaclotide for the GC-C receptor at a neutral pH was determined to be 3.1 nM. fda.gov Research indicates that this compound binds to the GC-C receptor with a similarly high affinity. researchgate.net This strong and specific binding is essential for the subsequent activation of the receptor and the initiation of the downstream signaling pathway.

Binding Affinity of GC-C Receptor Agonists

CompoundBinding Affinity (Ki)Cell LineAssay Conditions
Linaclotide3.1 nMT84 cellsNeutral pH
This compoundComparable to Linaclotide--

A noteworthy characteristic of this compound's interaction with the GC-C receptor is its pH-independent nature. This is a crucial feature for a therapeutic agent acting within the variable pH environment of the gastrointestinal tract. The binding affinity of Linaclotide, and by extension its active metabolite this compound, remains consistent across a broad and physiologically relevant pH range (pH 5-8). This ensures that the compound can effectively bind to and activate GC-C receptors throughout the small and large intestines, where pH levels can fluctuate significantly.

This compound exhibits a high degree of specificity and selectivity for the Guanylate Cyclase-C receptor. nih.gov Its targeted action on this particular receptor minimizes off-target effects and contributes to its localized mechanism of action within the gut. In vitro studies have shown that this compound does not interact with various other receptors and transporters, including OATP1B1, OATP1B3, OATP2B1, or OCTN1 uptake transporters, underscoring its selective binding profile. fda.gov

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

The binding of this compound to the GC-C receptor triggers the intracellular catalytic domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). medchemexpress.com This results in a significant, concentration-dependent accumulation of intracellular cGMP. nih.gov

The elevation of intracellular cGMP is the central event in the signaling cascade initiated by this compound. This increase in cGMP concentration serves as a second messenger, activating downstream signaling pathways that mediate the ultimate physiological responses.

Intracellular cGMP Elevation and Downstream Signaling

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Ion Channel Activity

The binding of linaclotide to the extracellular domain of the GC-C receptor activates the receptor's intracellular catalytic domain. nih.gov This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), resulting in a significant increase in intracellular cGMP concentrations. patsnap.comdroracle.ai

Elevated intracellular cGMP acts as a second messenger, leading to the activation of cGMP-dependent protein kinase II (PKG II). researchgate.netnih.gov PKG II, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. researchgate.net Research indicates that linaclotide treatment induces the translocation of CFTR from subapical compartments to the cell surface in intestinal cells. nih.govresearchgate.net Some studies also suggest a cross-activation of the protein kinase A (PKA) pathway by cGMP, which can further contribute to CFTR trafficking and activation. nih.gov This modulation of CFTR is a critical step in linaclotide's mechanism to increase intestinal fluid. nih.gov

Electrolyte Secretion Mechanisms (Chloride and Bicarbonate)

The activation of the CFTR ion channel by the linaclotide-induced cGMP signaling pathway stimulates the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. nih.govpatsnap.comresearchgate.netnih.gov This anion secretion creates an electrochemical gradient that drives the movement of sodium (Na⁺) and water into the lumen, resulting in increased intestinal fluid and accelerated transit. nih.govdroracle.ai

In addition to stimulating anion secretion, the pathway also leads to the concomitant inhibition of sodium absorption by the sodium/hydrogen exchanger 3 (NHE3). nih.govnih.gov This dual action of enhancing secretion while inhibiting absorption amplifies the net efflux of fluid into the intestine. nih.gov Studies have demonstrated that linaclotide induces a concentration-dependent increase in transepithelial ion current, which is significantly inhibited by CFTR antagonists, confirming the central role of this channel in the secretory process. nih.gov

Extracellular cGMP Release and Functional Implications

Beyond its role as an intracellular second messenger, cGMP is actively transported out of intestinal epithelial cells following GC-C activation by linaclotide. nih.govnih.govresearchgate.net This results in elevated extracellular cGMP concentrations in the submucosal space, where it functions as a paracrine signaling molecule, most notably in the modulation of visceral pain. nih.govfrontiersin.org This analgesic effect is a distinct mechanism that operates independently from the compound's impact on bowel function. frontiersin.org

Role of cGMP Efflux Pumps (e.g., MRP4)

The release of cGMP from intestinal epithelial cells into the extracellular space is mediated by specific transporters. researchgate.netnih.gov Research has identified Multidrug Resistance-Associated Protein 4 (MRP4), an efflux pump, as a key mediator of this process. researchgate.netnih.gov MRP4 is highly expressed on the apical membrane of the colonic epithelium. nih.gov Linaclotide-induced activation of GC-C leads to cGMP secretion from both the apical and basolateral sides of the epithelium. nih.gov Inhibition of MRP4 has been shown to block the apical efflux of cGMP and potentiate linaclotide-induced electrolyte secretion by augmenting intracellular cGMP accumulation. nih.gov This highlights a functional coupling between GC-C-induced electrolyte transport and compartmentalized regulation of cGMP by MRP4 at the intestinal membrane. nih.gov

Modulation of Nociceptor Activity and Visceral Sensory Pathways

A significant finding in the mechanism of linaclotide is the analgesic effect mediated by extracellular cGMP. nih.govsahmri.org.au After being released from epithelial cells, extracellular cGMP acts directly on and inhibits colonic nociceptors—pain-sensing nerve fibers—thereby reducing visceral pain signaling. nih.govnih.govsahmri.org.auresearchgate.net Studies in mice have shown that linaclotide inhibits colonic nociceptors, with a greater effect observed in states of chronic visceral hypersensitivity. nih.govresearchgate.net This action reduces the signaling of noxious stimuli from the colon to the spinal cord. sahmri.org.auresearchgate.net The analgesic effects are lost when cGMP transporters are inhibited or in mice lacking the GC-C receptor, confirming that the entire pathway, from receptor activation to cGMP efflux, is necessary for pain modulation. nih.govsahmri.org.au

Comparative Analysis with Endogenous GC-C Agonists (e.g., Guanylin (B122020), Uroguanylin)

Linaclotide is a synthetic peptide designed as a hybrid of the endogenous GC-C ligands, guanylin and uroguanylin (B126073), and a bacterial heat-stable enterotoxin (STa), which is also a potent GC-C agonist. nih.gov While they share the same molecular target, there are significant differences in their structure, receptor affinity, and activation potency. nih.govbohrium.com Linaclotide possesses three disulfide bonds, in contrast to the two found in guanylin and uroguanylin, which constrains the peptide in its active conformation and enhances its stability and potency. nih.gov

Chemical Synthesis and Structural Biology

Peptide Synthesis Methodologies and Challenges

The chemical synthesis of peptides rich in cysteine, such as Aspartyl Linaclotide (B608579), presents considerable challenges, primarily due to the requirement for the precise formation of multiple disulfide bonds. nih.govacs.org

Solid-Phase Peptide Synthesis (SPPS)

The linear 14-amino acid precursor of Linaclotide and its analogs is assembled using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. nih.govacs.org This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. google.com

The typical SPPS cycle for constructing the linear peptide involves:

Resin Loading: The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is attached to a suitable resin, such as Wang resin or 2-chlorotrityl chloride resin. nih.govacs.org

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, commonly with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.gov

Coupling: The next Fmoc-protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a new peptide bond. nih.gov

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until all 14 amino acids are coupled in the correct sequence. For the cysteine residues, side-chain protecting groups are crucial to prevent unwanted side reactions during synthesis and to direct the formation of the correct disulfide bridges during the subsequent oxidation steps. nih.govgoogle.com

Challenges in Disulfide Bond Formation and Folding

The primary challenge in synthesizing Aspartyl Linaclotide lies in the correct formation of its three specific disulfide bonds (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³). nih.govebi.ac.uk Incorrect pairing of the six cysteine residues leads to the formation of numerous structural isomers, only one of which is biologically active. nih.govfrontiersin.org Several strategies have been developed to address this challenge:

Random Oxidation: This is the simplest method, where the linear peptide with unprotected cysteine residues is subjected to an oxidizing agent (e.g., air, DMSO). nih.gov While straightforward, this approach often results in a mixture of disulfide isomers, leading to low yields of the desired product. nih.gov

Semi-regioselective Oxidation: In this strategy, one disulfide bond is formed selectively first, which reduces the number of possible incorrect pairings in the subsequent oxidation step. However, it still does not completely prevent the formation of mismatched isomers. nih.gov

Recent advancements have explored one-pot synthesis methods that combine chemoselective and photochemical techniques to form the three disulfide bonds rapidly and regioselectively, improving efficiency. nih.gov

Structural Characteristics and Conformational Stability

The three-dimensional structure of this compound is critical for its biological activity and is largely dictated by its unique disulfide bond arrangement. frontiersin.orgnih.gov

Role of Disulfide Bridges (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³)

The three intramolecular disulfide bonds are the defining structural feature of Linaclotide and its aspartyl analog. frontiersin.orgebi.ac.uk These covalent cross-links are essential for:

Stabilizing the Tertiary Structure: The bonds lock the peptide into a compact, globular conformation. frontiersin.orgnih.gov

Maintaining Biological Activity: The specific connectivity of Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³ is required for high-affinity binding to the guanylate cyclase-C receptor. nih.govnih.gov Misfolded isomers with different disulfide pairings show significantly reduced or no activity.

Enhancing Resistance to Degradation: The stabilized structure provides increased resistance to proteolytic degradation in the gastrointestinal tract compared to its endogenous counterparts, guanylin (B122020) and uroguanylin (B126073), which only have two disulfide bonds. nih.govnih.gov

Disulfide BondConnecting ResiduesRole in Structure
Bridge 1Cys¹ - Cys⁶Establishes a key β-turn and initiates the compact fold. nih.gov
Bridge 2Cys² - Cys¹⁰Creates a larger loop that constrains the central part of the peptide sequence. frontiersin.org
Bridge 3Cys⁵ - Cys¹³Interlocks with the other two bridges, securing the overall three-dimensional architecture. nih.gov

Molecular Rigidity and Active Conformation

The network of three disulfide bonds confers significant molecular rigidity to this compound. nih.govresearchgate.net This rigidity "locks" the peptide into its biologically active conformation, which is structurally analogous to the heat-stable enterotoxins (STa) produced by E. coli. nih.govub.edu Unlike the more flexible endogenous ligands of GC-C, this fixed structure allows for potent, pH-independent binding to the receptor across the physiological range found in the intestines. nih.govnih.gov The constrained geometry is thought to be a primary reason for its high affinity and potency as a GC-C agonist. nih.gov

Conformational Studies via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been employed to investigate the conformational stability and dynamics of Linaclotide. nih.govresearchgate.netnih.gov These computational studies provide insights that complement experimental data.

Key findings from MD simulations include:

High Structural Rigidity: Simulations confirm that Linaclotide is a fairly rigid molecule with little internal flexibility, which is attributed to the constraining effect of the three disulfide bonds. nih.govresearchgate.net

Stable Conformation: Overlapping snapshots from MD simulations show that the peptide adopts a single, stable structure with minimal deviation over time. researchgate.netsalixmedical.com

Comparison with Analogs: When compared to STa enterotoxin, MD simulations show that Linaclotide adopts a very similar conformation, particularly in the loop region responsible for receptor interaction. nih.govresearchgate.net In contrast, simulations of two-disulfide bond peptides like plecanatide (B610132) show greater pH-dependent flexibility. nih.govnih.gov

These simulations help to quantify the structural stability, with root-mean-square deviation (RMSD) values indicating how much the peptide's conformation deviates from an ideal or reference structure. nih.govsalixmedical.com Studies have shown that the RMSD for Linaclotide is low, confirming its stable and rigid nature. salixmedical.com

Preclinical Pharmacological and Biochemical Studies

In Vivo Studies in Animal Models

Intestinal Transit Acceleration Models (e.g., Activated Charcoal Transit)

Preclinical studies utilizing rodent models have consistently demonstrated the pro-motility effects of linaclotide (B608579), the parent compound of Aspartyl Linaclotide. A key method to assess this is the activated charcoal transit test, which measures the rate of gastrointestinal transit. In rats, acute administration of linaclotide resulted in a significant, dose-dependent increase in the gastrointestinal transit rate. nih.gov Doses of 5, 10, and 20 µg/kg all produced a notable acceleration of the charcoal front compared to vehicle-treated control animals. nih.gov

Similarly, studies in wild-type mice showed that a 100 µg/kg dose of linaclotide significantly increased the gastrointestinal transit rate. nih.gov The active metabolite of linaclotide, MM-419447 (this compound), has also been shown to cause a dose-dependent acceleration in gastrointestinal transit in rat models. nih.gov These findings highlight the role of the guanylate cyclase-C (GC-C) agonist in enhancing intestinal motility. nih.govresearchgate.net

Table 1: Effect of Linaclotide on Intestinal Transit in Rodent Models

Species Model Compound Dose Outcome
Rat Activated Charcoal Transit Linaclotide 5, 10, 20 µg/kg Significant increase in transit rate nih.gov
Mouse (wild-type) Activated Charcoal Transit Linaclotide 100 µg/kg Significant increase in transit rate nih.gov
Rat Gastrointestinal Transit MM-419447 Dose-dependent Acceleration of transit nih.gov

Visceral Hypersensitivity and Nociception Models (e.g., Colorectal Distension)

Linaclotide has demonstrated significant anti-nociceptive effects in various preclinical models of visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS). These models often employ colorectal distension (CRD) to induce a measurable pain response, such as abdominal contractions or visceromotor response (VMR).

In a trinitrobenzene-sulfonic-acid (TNBS) induced model of colitis, which leads to visceral hypersensitivity, oral administration of linaclotide was shown to reduce colonic hypersensitivity. nih.gov This was evidenced by a decrease in the VMR during CRD. nih.gov Furthermore, linaclotide has shown efficacy in reducing visceral pain in animal models of stress, a known factor in IBS exacerbation. nih.gov In models of water avoidance or partial restraint stress, linaclotide administration also led to a reduction in colonic hypersensitivity as measured by CRD. nih.govmdpi.com

The analgesic effects of linaclotide are believed to be mediated by the release of cyclic guanosine (B1672433) monophosphate (cGMP), which acts to inhibit pain-sensing nerves. nih.goveuropa.eu Studies have shown that linaclotide is more effective at inhibiting mechanosensitive nociceptors in models of chronic visceral hypersensitivity. nih.govopenaccessjournals.com Chronic administration of linaclotide in a model of chronic visceral hypersensitivity not only reduced colonic hypersensitivity but also appeared to reverse the sprouting of colonic afferent nerves in the spinal cord that occurs in response to pain stimuli. ironwoodpharma.com

Table 2: Effect of Linaclotide in Visceral Hypersensitivity Models

Model Species Outcome Measure Effect of Linaclotide
TNBS-induced colitis Rodent Visceromotor response to CRD Reduced colonic hypersensitivity nih.gov
Water avoidance stress Animal Abdominal contractions during CRD Reduced colonic hypersensitivity nih.gov
Partial restraint stress Animal Abdominal contractions during CRD Reduced colonic hypersensitivity nih.gov
Chronic visceral hypersensitivity Preclinical models Visceromotor responses Reduced colonic hypersensitivity and reversal of nerve sprouting ironwoodpharma.com
Bladder injury-induced colonic hypersensitivity Rat Visceromotor responses to CRD Reduced colonic hypersensitivity ironwoodpharma.com

Studies in Genetically Modified Animal Models (e.g., GC-C Null Mice) to Confirm Target Specificity

To confirm that the pharmacological effects of linaclotide are mediated through its intended target, the guanylate cyclase-C (GC-C) receptor, studies have been conducted in genetically modified mice lacking the GC-C gene (GC-C null mice). These studies have unequivocally demonstrated that GC-C is the molecular target for linaclotide's actions. nih.govfrontiersin.org

In intestinal transit experiments, while linaclotide significantly accelerated transit in wild-type mice, it had no effect in GC-C null mice. nih.govresearchgate.net Similarly, linaclotide induced a significant increase in the volume of luminal fluid and the concentration of secreted cGMP in the intestines of wild-type rats, effects that were absent in GC-C deficient mice. nih.gov Binding assays using intestinal mucosal membranes also confirmed high-affinity binding of linaclotide in wild-type mice, which was significantly decreased in GC-C null mice. researchgate.netabbvie.ca Furthermore, linaclotide reversed colonic hypersensitivity in wild-type mice with TNBS-induced colitis, but not in GC-C null mice, confirming the role of GC-C in its analgesic effects. frontiersin.org

Metabolism and Degradation Pathways

Identification of Active Metabolites (e.g., MM-419447)

In the gastrointestinal tract, linaclotide is metabolized to its principal and active metabolite, MM-419447. drugbank.comfda.gov This conversion occurs through the proteolytic removal of the C-terminal tyrosine residue from the 14-amino acid linaclotide peptide, resulting in the 13-amino acid metabolite, MM-419447. nih.govnih.gov This process primarily takes place in the small intestine. nih.govdrugbank.com

Enzymatic Cleavage and Proteolytic Stability in the Gastrointestinal Lumen

Linaclotide is designed to be stable in the acidic environment of the stomach. nih.govnih.gov However, upon entering the small intestine, it undergoes enzymatic degradation. nih.govpharmacompass.com The initial step in its degradation is the cleavage of its C-terminal tyrosine to form the active metabolite MM-419447. nih.govnih.gov

Both linaclotide and MM-419447 are further broken down in the intestinal lumen. drugbank.compharmacompass.com This subsequent degradation involves the reduction of their disulfide bonds, which makes them highly susceptible to proteolysis. nih.govdrugbank.com The peptides are then cleaved into smaller, inactive peptide fragments and naturally occurring amino acids by various proteases present in the gastrointestinal tract. nih.govpharmacompass.com In simulated intestinal conditions, both linaclotide and MM-419447 are degraded within an hour. nih.gov This local metabolism within the GI tract is a key feature, as systemic exposure to both linaclotide and its active metabolite is minimal. nih.govnih.gov

Resistance to Specific Peptidases (e.g., Carboxypeptidase A, Chymotrypsin (B1334515), Aminopeptidase)

The stability of linaclotide against specific digestive enzymes has been investigated. In vitro studies have demonstrated that under non-reducing conditions, linaclotide shows resistance to enzymatic hydrolysis by pepsin, trypsin, aminopeptidase, and chymotrypsin for up to three hours in simulated gastric fluid. nih.gov However, the initial metabolic step, the removal of the C-terminal tyrosine to form MM-419447, is carried out by carboxypeptidase A in the duodenum and jejunum. nih.gov

The cyclic structure of linaclotide, conferred by its three disulfide bonds, provides a degree of resistance to proteolytic degradation compared to linear peptides. ucd.ie This structural feature is crucial for its stability in the upper gastrointestinal tract, allowing it to reach its site of action. nih.govucd.ie However, once the disulfide bonds are reduced in the intestinal lumen, the peptide becomes vulnerable to a wider range of peptidases. nih.govdrugbank.com

Non-Enzymatic Degradation Mechanisms (e.g., Deamidation of Aspartyl Residues)

Linaclotide, like other peptides and proteins, is susceptible to non-enzymatic degradation, a process that can impact its stability and lead to the formation of related impurities. One of the most common non-enzymatic degradation pathways for peptides containing asparagine (Asn) or aspartic acid (Asp) residues is deamidation. pnas.orgpnas.orgwikipedia.org This chemical modification involves the removal of an amide group from the side chain of asparagine or glutamine. In the context of linaclotide, the focus is on the deamidation of its asparagine residue.

Deamidation of asparagine residues is a spontaneous intramolecular reaction that occurs under physiological conditions. omicsonline.org The process is initiated by the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the carbonyl carbon of the asparagine side chain. This forms a five-membered succinimide (B58015) (cyclic imide) intermediate. wikipedia.org This intermediate is then susceptible to hydrolysis, which can occur at two different sites, leading to the formation of either a normal aspartyl (Asp) residue or an isoaspartyl (isoAsp) residue, which is a structural isomer. wikipedia.org This conversion introduces a negative charge at the site of the modification and can alter the peptide's three-dimensional structure and function. pnas.orgpnas.org

Several factors are known to influence the rate of asparagine deamidation in peptides. These include pH, temperature, ionic strength, and the nature of the amino acid residues flanking the asparagine. pnas.orgpnas.org Deamidation is significantly accelerated at neutral to basic pH and at elevated temperatures. wikipedia.org The primary sequence is also a critical determinant; asparagine residues followed by amino acids with small, flexible side chains, such as glycine, are particularly prone to rapid deamidation. wikipedia.org

In the case of linaclotide, the asparagine residue at position 7 (Asn7) has been identified as a primary site for deamidation, leading to the formation of an impurity known as Asp(7)-Linaclotide. nih.govnih.govgoogle.com Forced degradation studies, where linaclotide is exposed to stress conditions such as acid, base, and heat, have been instrumental in identifying and characterizing its degradation products. researchgate.netakjournals.com These studies confirm that linaclotide is susceptible to degradation under hydrolytic (acidic and basic) conditions. researchgate.netakjournals.com

Preclinical research and stability studies on linaclotide formulations have provided quantitative data on the formation of the Asp-7 degradant under accelerated stability conditions. For instance, in a study evaluating the stability of linaclotide beads at 40°C and 75% relative humidity (RH), the percentage of the Asp-7 degradant was monitored over time. The findings from such studies are crucial for understanding the degradation profile of linaclotide and for the development of stable pharmaceutical formulations. google.com

Below is a data table compiled from a study on a linaclotide formulation, illustrating the formation of the Asp-7 degradant under stressed storage conditions.

Table 1: Degradation Profile of Linaclotide Beads at 40°C and 75% Relative Humidity

Amino Acid Stabilizer Storage Duration Asp-7 Degradant (%) Purity (%)
Histidine Initial 0.18 98.3
1 week 0.11 98.3
2 weeks 0.15 96.5
1 month 0.26 93.4
Leucine Initial 97.6

Data sourced from a study on linaclotide formulations. google.com

The rate of deamidation is highly dependent on the local environment and the three-dimensional structure of the peptide, which can either protect or expose the asparagine residue to degradation. nih.gov While general studies on model peptides provide insights into the kinetics of deamidation, specific data from linaclotide stability studies are most relevant for understanding its degradation profile.

Analogues and Derivative Research

Design and Synthesis of Aspartyl Linaclotide (B608579) Analogues

The design of linaclotide analogues is a strategic effort to enhance its pharmacological properties. Linaclotide itself is a synthetic 14-amino acid peptide, structurally based on a hybrid of the endogenous hormones guanylin (B122020) and uroguanylin (B126073), as well as the bacterial heat-stable enterotoxin (STa). drugbank.comacs.org Its structure is stabilized by three disulfide bonds that lock the molecule into its active conformation. acs.org However, linaclotide is susceptible to proteolytic degradation in the gastrointestinal tract. nih.govnih.gov Following oral administration, it is metabolized within the gastrointestinal tract to its principal active metabolite, MM-419447, through the cleavage of its C-terminal tyrosine. drugbank.comnih.gov Both linaclotide and this metabolite are further degraded. nih.gov The design of new analogues, therefore, centers on modifying the peptide structure to resist this degradation while maintaining or improving its ability to activate the GC-C receptor.

A key objective in designing linaclotide analogues is to improve gastrointestinal stability, which could enhance therapeutic efficacy. acs.orgnih.gov Linaclotide is known to be degraded in the intestinal environment in about an hour. nih.govnih.govfigshare.com Research has shown that specific chemical modifications can significantly increase the peptide's half-life.

Strategic modifications have included:

C-terminal Modification: The C-terminal tyrosine of linaclotide is a primary site of initial degradation. acs.org To prevent this, analogues have been synthesized with an amidated C-terminus or by replacing the natural L-tyrosine with its unnatural D-isomer (d-Tyr), which is resistant to protease cleavage.

Disulfide Bond Replacement: The three disulfide bonds are crucial for linaclotide's structure and activity. acs.org To enhance stability, researchers have substituted one of the disulfide bonds with a diselenide bond by replacing cysteine residues with selenocysteine. Selenocysteine is chemically similar to cysteine but can form more stable diselenide bridges. acs.orgnih.gov

Backbone Cyclization: To create a more rigid structure that is less susceptible to enzymatic degradation, head-to-tail backbone cyclization has been explored. acs.org

D-amino Acid Substitution: Incorporating D-amino acids at other positions in the peptide sequence is a common strategy to increase resistance to proteolysis. researchgate.net

A 2021 study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of several such analogues. acs.org The findings demonstrated that these modifications were highly successful in improving stability. All the tested analogues showed substantial improvements in their gastrointestinal half-lives, increasing from 48 minutes for the parent linaclotide to over 8 hours, while most retained potent activity at the GC-C receptor in the low nanomolar range. nih.govnih.govfigshare.com

CompoundKey Modification(s)Gastrointestinal Half-life (t½)Potency (EC₅₀ in T84 cells)
LinaclotideParent Peptide48 min3.7 nM
[d-Tyr¹⁴]-LinaclotideD-amino acid at C-terminus> 8 h4.5 nM
[Sec¹,⁶; d-Tyr¹⁴]-LinaclotideDiselenide bond, D-amino acid at C-terminus> 8 h3.0 nM
Linaclotide-amideC-terminal amidation> 8 h14.1 nM

Data sourced from Kool, R. et al. (2021), Journal of Medicinal Chemistry. acs.org

The interaction of linaclotide and its analogues with the guanylate cyclase-C (GC-C) receptor is fundamental to their mechanism of action. drugbank.com Linaclotide binds to GC-C with high affinity in a pH-independent manner, a feature that distinguishes it from the endogenous ligands uroguanylin and guanylin. drugbank.comresearchgate.net This pH independence is attributed to its structure, which mimics the bacterial STa toxin and lacks the acid-sensing amino acid residues present in uroguanylin. bps.ac.ukbmj.com

Research into analogue design also investigates how structural changes affect this receptor interaction. Most modifications aimed at enhancing stability, such as C-terminal d-amino acid substitution or amidation, successfully preserve the potent activation of the GC-C receptor. acs.orgnih.gov For instance, analogues like [d-Tyr¹⁴]-Linaclotide retained nanomolar potency, indicating their receptor binding profile was largely unchanged in terms of affinity. acs.org

However, not all modifications are compatible with receptor binding. The analogue [cyclic]-Linaclotide, created through head-to-tail backbone cyclization, was found to be completely inactive. acs.org This suggests that while cyclization can enhance stability, the resulting conformational constraints can prevent the peptide from adopting the necessary shape to bind effectively to the GC-C receptor, thus altering its binding profile to the point of abolition. acs.org

Comparative Pharmacology of Related GC-C Agonists

The therapeutic landscape of GC-C agonists is not limited to linaclotide. Comparative analysis with other agonists, particularly plecanatide (B610132), and an understanding of the natural peptide mimics that inspired them, provides a broader context for the pharmacology of Aspartyl Linaclotide and related compounds.

Plecanatide is another GC-C agonist approved for therapeutic use. nih.gov While it shares the same mechanism of action as linaclotide—activating GC-C to increase intracellular cGMP—it has significant structural and functional differences. nih.govmedscape.comjnmjournal.org

Structural Differences:

Template: Linaclotide is a 14-amino acid synthetic analogue of the bacterial heat-stable enterotoxin (STa). drugbank.comnih.govbmj.com In contrast, plecanatide is a 16-amino acid peptide that is a synthetic analogue of the endogenous human hormone uroguanylin. nih.govnih.govguidetopharmacology.org

Disulfide Bonds: Linaclotide possesses a more rigid structure conferred by three disulfide bonds. bps.ac.ukbmj.com Plecanatide has a more flexible structure with only two disulfide bonds, similar to its template, uroguanylin. bps.ac.ukbmj.com

Functional Differences:

pH Sensitivity: A key functional distinction is their response to pH. Linaclotide activates GC-C in a pH-independent manner across the physiological pH range of the intestine. drugbank.combps.ac.uk Plecanatide, like uroguanylin, contains acid-sensing amino acid residues (aspartic acid and glutamic acid) at its N-terminus. bps.ac.ukbmj.com This makes its binding and activation of GC-C pH-dependent, with preferential activity in the more acidic environment of the proximal small intestine (pH ~5.0). bps.ac.ukbmj.com

Metabolism: Both peptides are metabolized within the GI tract. drugbank.comnih.gov Linaclotide is converted to its active metabolite MM-419447 by losing its terminal leucine. drugbank.com Plecanatide is also metabolized to an active metabolite through the loss of its terminal leucine. nih.gov

FeatureLinaclotidePlecanatide
Amino Acid Count1416
Peptide TemplateBacterial Heat-Stable Enterotoxin (STa)Human Uroguanylin
Number of Disulfide BondsThreeTwo
pH SensitivityIndependent (active at broad pH range)Dependent (preferentially active at acidic pH)
Receptor TargetGuanylate Cyclase-C (GC-C)
Mechanism of ActionIncreases intracellular and extracellular cGMP

The development of synthetic GC-C agonists like linaclotide and plecanatide is rooted in the discovery of natural peptides that regulate intestinal function. These peptides act as molecular mimics of one another, all binding to and activating the GC-C receptor. nih.govscielo.br

Guanylin and Uroguanylin: These are the two primary endogenous peptide hormones that regulate the GC-C receptor. nih.govphysiology.org They are produced by cells in the intestinal mucosa and act in a paracrine fashion to control fluid and electrolyte balance. nih.govphysiology.org While structurally related, they have distinct properties; for example, uroguanylin is more potent than guanylin at an acidic pH, while guanylin is more potent at an alkaline pH. nih.gov Uroguanylin is considered the primary endocrine hormone linking the intestine and kidney to regulate salt and water balance. nih.govscielo.br

Heat-Stable Enterotoxins (STa): These peptides are produced by enteric bacteria, such as certain strains of E. coli, and are a cause of secretory diarrhea. nih.govphysiology.org STa peptides are potent molecular mimics of guanylin and uroguanylin, binding to the GC-C receptor with very high affinity and causing uncontrolled activation. nih.gov This leads to excessive fluid secretion into the intestine. nih.gov The structure of STa, particularly its three-disulfide bond framework, served as the design template for the more structurally rigid and pH-independent linaclotide. acs.orgbps.ac.uk

Lymphoguanylin: A third member of the guanylin peptide family, lymphoguanylin, has been identified and is expressed in the kidney and heart, suggesting it may have localized roles in regulating cGMP in those tissues. scielo.brnih.gov

Advanced Analytical and Methodological Approaches in Aspartyl Linaclotide Research

Methods for Quantifying Aspartyl Linaclotide (B608579) and Metabolites in Biological Matrices (Preclinical)

The accurate quantification of Aspartyl Linaclotide and its subsequent metabolites in complex biological matrices is fundamental for preclinical pharmacokinetic and pharmacodynamic studies. Given its nature as a peptide and a known impurity of Linaclotide, highly sensitive and specific analytical methods are required. simsonpharma.comcymitquimica.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the quantification of peptides like this compound in biological samples such as plasma, intestinal fluid, and tissue homogenates. The method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. For instance, a reverse-phase HPLC (RP-HPLC) method can be developed to separate this compound from Linaclotide and other metabolites. researchgate.netomicsonline.org The subsequent detection by MS/MS allows for precise mass-to-charge ratio identification and fragmentation analysis, ensuring high specificity and achieving low limits of quantification (LOQ), often in the picogram to nanogram per milliliter range. omicsonline.org

High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than LC-MS/MS, HPLC with ultraviolet (UV) detection is a robust method for quantifying higher concentrations of peptides. researchgate.netomicsonline.org A validated stability-indicating RP-HPLC method for Linaclotide has been developed, which is capable of separating the parent drug from its degradation products, including what would be this compound. researchgate.net Detection is typically performed at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs UV light. omicsonline.org

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) can offer high-throughput quantification of this compound. This method relies on the development of specific antibodies that can distinguish this compound from Linaclotide and other related peptides. While offering excellent sensitivity, the development of highly specific monoclonal or polyclonal antibodies can be challenging and requires rigorous validation to avoid cross-reactivity.

A summary of typical preclinical quantification methods is presented in Table 1.

Table 1: Preclinical Quantification Methods for this compound
Method Principle Advantages Common Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. High sensitivity, high specificity, ability to quantify multiple analytes simultaneously. Quantification in plasma, intestinal fluid, and tissue homogenates.
RP-HPLC-UV Chromatographic separation based on hydrophobicity with UV absorbance detection. Robust, reproducible, widely available. Analysis of formulations, stability samples, and in vitro assays with higher concentrations.
ELISA Antigen-antibody binding with an enzymatic reporter system. High throughput, high sensitivity. Screening large numbers of samples in preclinical studies.

Techniques for Assessing Peptide Stability in Complex Biological Environments

Understanding the stability of this compound in the gastrointestinal tract is critical, as this is the primary site of action for its parent compound, Linaclotide. nih.gov Preclinical stability studies often utilize simulated biological fluids and cell-based assays.

Simulated Gastric and Intestinal Fluid (SGF and SIF) Assays: These in vitro assays mimic the enzymatic and pH conditions of the stomach and small intestine. This compound is incubated in SGF (acidic pH with pepsin) and SIF (neutral pH with pancreatin (B1164899) and other proteases) for various time points. The remaining peptide and the formation of degradation products are then quantified using methods like RP-HPLC. nih.gov Studies on Linaclotide have shown that while it is relatively stable in acidic conditions, it can be degraded in the intestinal environment. nih.govdrugbank.com

Plasma Stability Assays: To assess systemic stability, this compound is incubated in plasma from preclinical species (e.g., rat, mouse). Peptidases present in plasma can degrade the peptide. Aliquots are taken at different times, and the reaction is stopped by protein precipitation (e.g., with acetonitrile). The concentration of the remaining peptide is then determined by LC-MS/MS.

Cell-Based Stability Assays: Intestinal epithelial cell lines, such as Caco-2 cells, can be used to model the intestinal barrier and its metabolic activity. nih.gov By incubating this compound with these cells, researchers can assess its stability in the presence of membrane-bound and intracellular peptidases.

Key findings from stability assessments of the parent compound, Linaclotide, which inform the expected behavior of this compound, are that modifications to the peptide structure, such as additional disulfide bonds, can significantly enhance stability against proteolytic degradation. nih.gov

Advanced Imaging Techniques for Receptor Localization and Activation Studies

The biological effects of this compound are mediated through its interaction with the GC-C receptor, which is expressed on the apical surface of intestinal epithelial cells. nih.gov Advanced imaging techniques are employed to visualize the localization of this receptor and to study the dynamics of its activation.

Immunofluorescence and Confocal Microscopy: These techniques use fluorescently labeled antibodies specific to the GC-C receptor to visualize its distribution on intestinal tissues and cultured cells like T84 and Caco-2. nih.gov Confocal microscopy provides high-resolution images, allowing for the precise localization of the receptor to the apical membrane. Studies on Linaclotide have used this method to show that activation of the GC-C signaling pathway can lead to the trafficking of other important proteins, like the cystic fibrosis transmembrane conductance regulator (CFTR), to the cell surface. nih.gov

Autoradiography: This technique involves the use of a radiolabeled version of the ligand (e.g., this compound labeled with tritium (B154650) or iodine-125). The labeled ligand is administered to preclinical models or incubated with tissue sections. The radiation emitted from the bound ligand is then detected on a photographic film or a digital imaging plate, revealing the precise location of the GC-C receptors.

In Vivo Imaging with Radiolabeled Ligands: For whole-animal imaging, a ligand can be labeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide. For example, an analog of the GC-C ligand, the heat-stable enterotoxin (STa), has been labeled with technetium-99m (99mTc) to image human colon cancer xenografts in mice, which express the GC-C receptor. snmjournals.org This demonstrates the feasibility of using such techniques to non-invasively monitor receptor expression and ligand targeting in preclinical models. These methods could be adapted to study the in vivo distribution and receptor engagement of this compound.

Computational Modeling and Simulation in Elucidating Mechanisms and SAR

Computational approaches are invaluable for understanding the structural basis of this compound's interaction with the GC-C receptor and for elucidating its structure-activity relationship (SAR).

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed using a homology model of the GC-C receptor's extracellular domain. These simulations help to identify the key amino acid residues in both the peptide and the receptor that are involved in the binding interaction. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov By simulating the movements of atoms and molecules, researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in the receptor upon ligand binding, and calculate the binding free energy. researchgate.netnih.govresearchgate.net Simulations of Linaclotide have revealed that it adopts a rigid conformation similar to the potent E. coli heat-stable enterotoxin (STh), which contributes to its high affinity for the GC-C receptor. nih.govresearchgate.net The presence of three disulfide bonds in Linaclotide is crucial for maintaining this active conformation. researchgate.netnih.gov Similar simulations for this compound can elucidate how the substitution of asparagine with aspartic acid affects its conformational stability and interaction with the GC-C receptor.

Conformational Analysis: This involves studying the different three-dimensional arrangements that this compound can adopt in solution and when bound to the receptor. Techniques like MD simulations and nuclear magnetic resonance (NMR) spectroscopy can be used for this purpose. The conformational landscape of the peptide is a key determinant of its biological activity. For instance, the pH-dependent activity of related peptides like uroguanylin (B126073) is linked to the protonation state of N-terminal acidic residues, which influences their conformation. researchgate.netnih.gov

Ligand-Protein Interaction Analysis: The specific interactions between this compound and the GC-C receptor, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, are analyzed in detail using the output of docking and MD simulations. mdpi.com This analysis is crucial for understanding the molecular basis of binding affinity and specificity. By comparing the interaction patterns of this compound with those of Linaclotide and other GC-C agonists, researchers can rationalize differences in their potency and develop a comprehensive SAR model. researchgate.net This understanding can guide the design of future analogs with improved properties.

Future Research Directions and Unanswered Questions

Elucidating Unidentified Molecular Targets of Extracellular cGMP

A pivotal aspect of the mechanism of action for Linaclotide (B608579) and its analogs is the generation of cyclic guanosine (B1672433) monophosphate (cGMP). Activation of the GC-C receptor on the apical membrane of intestinal epithelial cells leads to a surge in intracellular cGMP. researchgate.netfrontiersin.org This cGMP is then transported out of the cell into the submucosa by efflux pumps such as the multidrug resistance-associated protein 4 (MRP4). frontiersin.orgnih.gov The resultant extracellular cGMP is proposed to be the primary mediator of visceral analgesia by inhibiting colonic nociceptors. researchgate.netfrontiersin.orgnih.gov

However, a significant gap in current knowledge is the precise molecular identity of the target upon which this extracellular cGMP acts. nih.gov Preclinical studies have demonstrated that linaclotide itself does not directly inhibit dorsal root ganglion (DRG) neurons, confirming the effect is mediated by a downstream signaling molecule. nih.govironwoodpharma.com Furthermore, evidence suggests that extracellular cGMP reduces the excitability of these pain-sensing nerves without entering the neuron, pointing to an extracellular binding site. ironwoodpharma.com

Future research must prioritize the identification and characterization of this elusive receptor or channel on visceral afferent neurons. Key questions include:

Is the target a novel, uncharacterized cGMP-binding protein on the neuronal surface?

Could it be a known channel, such as a specific subtype of cyclic nucleotide-gated (CNG) ion channels, that is modulated extracellularly? statpearls.com

Does extracellular cGMP interact with other membrane proteins to allosterically modulate neuronal excitability?

Answering these questions is fundamental to a complete understanding of the analgesic pathway and could pave the way for designing more specific and potent non-opioid analgesics for visceral pain.

Research Objective Key Unanswered Question Potential Research Approach Supporting Evidence
Identify extracellular cGMP target on nociceptorsWhat is the specific receptor/channel that binds extracellular cGMP to induce analgesia?Ligand-binding assays using labeled cGMP on isolated DRG neurons; genetic screening (e.g., CRISPR) to knockout candidate receptors; electrophysiological studies on neurons with silenced target proteins.The analgesic effect is mediated by extracellular cGMP, which does not enter the nociceptor. ironwoodpharma.com The molecular target remains elusive. nih.gov
Characterize the signaling cascadeHow does binding to the extracellular target translate into reduced neuronal excitability?Patch-clamp electrophysiology to study ion channel activity in response to extracellular cGMP; analysis of downstream second messengers within the neuron following target activation.Extracellular cGMP decreases the activity of pain-sensing nerves. ironwoodpharma.com

Investigating Cross-Organ Sensitization Mechanisms Mediated by Aspartyl Linaclotide

Chronic visceral pain syndromes often exhibit overlapping symptoms, a phenomenon attributed to cross-organ sensitization, where pathology in one organ leads to dysfunction in another, often neurologically linked, organ. nih.gov This is particularly relevant in conditions like Irritable Bowel Syndrome (IBS), where patients may experience comorbid bladder issues. jci.org

Linaclotide has been shown in preclinical models to mitigate this cross-talk. By reducing nociceptive signaling from the colon, chronic linaclotide treatment can subsequently normalize bladder afferent function and voiding behavior. nih.govjci.org This suggests that the therapeutic action is not confined to the primary organ but extends to connected visceral pathways, likely through shared sensory innervation at the level of the DRG and spinal cord. ironwoodpharma.com

Future investigations should aim to map these intricate neural circuits more precisely. Research should focus on:

Delineating the specific spinal cord pathways and neuro-glial interactions involved in bladder-colon cross-sensitization. wjgnet.com

Determining if the analgesic effect of GC-C agonism can reverse established neuroplastic changes in the spinal cord, such as the sprouting of colonic afferents, which are associated with chronic visceral hypersensitivity. ironwoodpharma.com

Exploring the potential for this mechanism to be therapeutic in other conditions characterized by visceral cross-talk, such as endometriosis-associated pain. nih.gov

Understanding these mechanisms could lead to novel treatment paradigms where a single, gut-restricted therapeutic could manage symptoms across multiple organ systems. jci.orgnih.gov

Development of Novel Analogs with Tailored Pharmacological Profiles

While Linaclotide is effective, its peptide nature makes it susceptible to proteolytic degradation in the gastrointestinal tract. nih.gov This has spurred research into developing next-generation analogs with improved pharmacological properties, such as enhanced stability, which could lead to more prolonged effects and cleaner pharmacodynamics with fewer metabolites. nih.govacs.org

Several strategic modifications have been explored to create more robust molecules. These approaches provide a blueprint for the future design of compounds like this compound.

Modification Strategy Description Observed Outcome Reference
C-terminal Amidation Replacing the C-terminal carboxylic acid with an amide group (CONH₂) to protect against exopeptidases.Resulted in a substantially more stable analog with potent GC-C activity. nih.govacs.org
D-Amino Acid Substitution Incorporating non-natural D-amino acids (e.g., D-Valine, D-Tyrosine) at strategic positions to resist enzymatic cleavage.Led to analogues with significantly improved gastrointestinal half-lives (>8 hours vs. 48 minutes for Linaclotide). acs.orgacs.org
Backbone Cyclization Creating a covalent bond between the N- and C-termini to form a cyclic peptide structure.Yielded a gut-stable scaffold, though with reduced activity in some cases, suggesting its use as a carrier for other peptide sequences. nih.govacs.org
Diselenide Mimetic Replacing disulfide bonds with more stable diselenide bonds to prevent scrambling and reduction.Explored as a strategy to create more stable oxytocin (B344502) analogues, a principle applicable to Linaclotide. acs.org

Future development will likely involve combining these strategies to create novel analogs with finely tuned profiles. The goal is to design molecules with optimized stability, receptor affinity, and potentially pH-dependent activity, similar to Plecanatide (B610132), an analog of the endogenous hormone uroguanylin (B126073). dovepress.comdovepress.com

Exploration of this compound as a Tool in Neuro-Gastroenterology Research

Neuro-gastroenterology focuses on the complex interplay between the central and enteric nervous systems, often referred to as the gut-brain axis. medlink.com GC-C agonists like Linaclotide are invaluable research tools in this field. They allow for the specific and localized manipulation of a key signaling pathway in the gut, enabling researchers to study its downstream consequences on both peripheral and central neural processing.

The use of this compound and related compounds in a research context can help answer fundamental questions in neuro-gastroenterology:

Visceral Hypersensitivity: How does peripheral modulation of the GC-C/cGMP pathway alter the central perception of pain? By observing changes in spinal cord signaling (e.g., pERK immunoreactivity) following agonist administration, researchers can map the flow of nociceptive information. nih.gov

Gut-Brain Communication: These compounds serve as probes to investigate how a purely gut-restricted signal can influence complex processes like neuroplasticity within the central nervous system. ironwoodpharma.com

Enteric Nervous System (ENS) Function: While the primary action is on epithelial cells, the resulting release of cGMP directly impacts the submucosal environment where ENS neurons reside, providing a method to study the paracrine regulation of enteric neural circuits. researchgate.netfrontiersin.org

As a research tool, this compound could be used to explore the pathophysiology of a range of functional gastrointestinal disorders and to identify and validate new therapeutic targets within the gut-brain axis.

Understanding Long-Term Biochemical Pathway Modulation Beyond Acute Effects

The acute effects of GC-C agonists on fluid secretion and analgesia are well-documented. nih.govnih.gov However, the consequences of long-term, continuous activation of the GC-C/cGMP pathway are less understood and represent a critical area for future research. Chronic administration could lead to adaptive changes, both beneficial and potentially detrimental.

One area of investigation is the potential for therapeutic resistance. Chronic stimulation of GC-C could lead to the upregulation of cGMP-degrading enzymes, such as phosphodiesterase 5 (PDE5). frontiersin.org This could create a negative feedback loop, lowering local cGMP levels and dampening the therapeutic effect over time, a phenomenon that warrants investigation in long-term clinical use. frontiersin.org

Conversely, sustained elevation of cGMP may have lasting beneficial effects. Preclinical evidence suggests that long-term pathway activation may promote intestinal barrier function and suppress carcinogenesis. dovepress.com Furthermore, chronic treatment has been shown to reverse neuroplastic changes associated with persistent pain, indicating a disease-modifying potential beyond simple symptom relief. ironwoodpharma.com

Future studies must employ longitudinal designs to track biochemical and neurophysiological changes over extended periods. This research will be essential for understanding the full therapeutic profile of this compound and for optimizing long-term treatment strategies in chronic gastrointestinal disorders.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for in vivo studies evaluating Aspartyl Linaclotide’s pharmacological effects?

  • Answer : In vivo studies should include:

  • Dose optimization : Establish dose-response curves using at least three dose levels (e.g., low, medium, high) to assess efficacy and toxicity thresholds.
  • Control groups : Include placebo and positive controls (e.g., unmodified linaclotide) to benchmark effects.
  • Endpoint selection : Prioritize clinically relevant endpoints (e.g., bowel movement frequency, pain reduction in IBS models) validated in prior linaclotide studies .
  • Reproducibility : Document protocols comprehensively, including animal strain, administration routes, and environmental conditions, per guidelines for experimental rigor .

Q. How should purity and stability of this compound be validated in preclinical studies?

  • Answer :

  • Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥98% purity (align with Certificate of Analysis standards for linaclotide derivatives) .
  • Stability testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Quantify degradation products via mass spectrometry .
  • Batch consistency : Compare multiple synthesis batches using nuclear magnetic resonance (NMR) to confirm structural integrity .

Advanced Research Questions

Q. What strategies resolve contradictions between preclinical and clinical pharmacokinetic data for this compound?

  • Answer :

  • Cross-species modeling : Compare bioavailability in animal models (e.g., CD-1 mice) with human data, adjusting for metabolic differences using allometric scaling .
  • Dose-normalization : Account for interspecies variations by normalizing doses to body surface area rather than weight .
  • Meta-analysis : Aggregate data from Phase I–III trials to identify outliers or confounding variables (e.g., genetic polymorphisms affecting drug metabolism) .

Q. How can demographic variability in clinical trial outcomes be statistically addressed for this compound?

  • Answer :

  • Stratified analysis : Subgroup participants by age, race, or comorbidity to isolate demographic effects. Use multivariate regression to adjust for covariates .
  • Power calculations : Predefine sample sizes for underrepresented groups (e.g., Asian populations) to ensure statistical validity, addressing limitations noted in prior linaclotide trials .
  • Bayesian methods : Incorporate prior trial data to improve inference in small subgroups .

Q. What systematic approaches evaluate this compound’s potential for new therapeutic indications (e.g., intestinal inflammation)?

  • Answer :

  • Mechanistic profiling : Screen for guanylate cyclase-C (GC-C) receptor binding affinity and downstream cAMP modulation in disease-specific models (e.g., colitis-induced mice) .
  • Omics integration : Combine transcriptomic and proteomic data to identify pathways modulated by this compound beyond laxative effects .
  • HTA frameworks : Apply rapid health technology assessment (rHTA) to synthesize efficacy, safety, and cost-effectiveness data from heterogeneous sources .

Q. How can synthesis protocols for this compound be optimized to enhance yield and scalability?

  • Answer :

  • Solid-phase peptide synthesis (SPPS) : Optimize coupling efficiency by testing resin types (e.g., Wang vs. Rink amide) and deprotection agents (e.g., TFA concentration) .
  • Circular dichroism (CD) : Validate secondary structure fidelity post-synthesis to ensure biological activity .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) without compromising peptide stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.